3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
Description
Properties
IUPAC Name |
N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHICGCLWFLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640316 | |
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-03-5 | |
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves multiple steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropanol.
Ether Formation: The first step involves the reaction of benzylamine with 3-chloropropanol under basic conditions to form 3-(benzylamino)propoxybenzene.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethylamino group.
Final Product: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or even to hydrocarbons under strong reducing conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Various substituted benzylamines and ethers.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating diverse chemical structures.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides flexibility to the molecule. These interactions can influence the compound’s binding to enzymes, receptors, or other biological macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Catalytic Potential: The dimethylamino and benzylamine groups in the target compound suggest utility as directing groups in metal-catalyzed C–H functionalization, akin to ’s N,O-bidentate system .
- Biological Activity : Structural analogs with piperidinyl or pyridinyl groups (e.g., ) show promise in neuroscience and pharmaceuticals, hinting at unexplored therapeutic avenues for the target compound .
- Isomer-Specific Studies : The lack of comparative data between 3- and 4-position isomers underscores the need for targeted studies on reactivity and application.
Biological Activity
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a dimethylamino group, a propoxy chain, and a N-methylbenzylamine moiety. These structural components contribute to its unique chemical reactivity and biological properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it shows potential inhibition of protein kinases, which are critical for various cellular functions.
- Oxidative Stress Modulation : The compound's structure allows it to interact with oxidative stress pathways, potentially influencing cell survival and proliferation by modulating reactive oxygen species (ROS) levels.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-(Cyclopropylamino)-3-nitropyridine | Cyclopropyl and amino groups | Moderate inhibition of certain kinases |
| 3-Nitropyridine | Lacks cyclopropyl group | Minimal biological activity compared to the target |
| N-(cyclopropylmethyl)-3-nitropyridin-4-amine | Similar structural features | Potential interactions with various receptors |
This comparison highlights how the unique combination of functional groups in this compound enhances its potential as a drug candidate.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Caspase Activation : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Inflammation Modulation
Research indicates that this compound can modulate inflammatory responses:
- Cytokine Production : It inhibits key signaling pathways involved in cytokine production, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Preliminary findings suggest neuroprotective properties:
- Oxidative Damage Protection : The compound may protect neuronal cells from oxidative damage, indicating its potential utility in neurodegenerative disorders .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.
- Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets for this compound.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.
Q & A
Q. How can conflicting bioactivity data for this compound across studies be reconciled?
- Answer : Differences in assay conditions (e.g., cell lines, incubation times) or solvent residues (e.g., DMSO) may skew results. Standardize protocols using OECD guidelines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analyses of published data can identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
